Methyl 3-(dimethoxymethyl)picolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(dimethoxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-9(12)8-7(5-4-6-11-8)10(14-2)15-3/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZAWAZZDYZFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(N=CC=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Dimethoxymethyl Picolinate
Strategic Retrosynthetic Analysis of the Picolinate (B1231196) Core and Acetal (B89532) Unit
A retrosynthetic analysis of Methyl 3-(dimethoxymethyl)picolinate (I) suggests a disconnection of the dimethoxymethyl group, leading to the key intermediate, Methyl 3-formylpicolinate (II). This aldehyde can be derived from the corresponding alcohol, Methyl 3-(hydroxymethyl)picolinate (III), or more directly, through the oxidation of Methyl 3-methylpicolinate (IV). The synthesis of the picolinate ester itself can be envisioned from 3-methylpicolinic acid (V) via esterification. An alternative strategy could involve the introduction of the formyl group at the 3-position of a pre-existing methyl picolinate ring through ortho-functionalization techniques.

Conventional and Advanced Synthetic Routes to Picolinate Esters
The construction of the picolinate ester framework is a fundamental aspect of the synthesis of the target molecule. Both classical and modern methods are available for the preparation of these important heterocyclic building blocks.
Esterification Reactions in Picolinate Synthesis
The most direct method for the synthesis of picolinate esters is the esterification of the corresponding picolinic acid. Standard Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. For instance, Methyl picolinate can be synthesized from 2-picolinic acid and methanol (B129727). chemicalbook.com
Alternatively, to circumvent issues with sensitive functional groups or to achieve milder reaction conditions, the activation of the carboxylic acid is often employed. Picolinic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with an alcohol to form the ester. commonorganicchemistry.com The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the esterification of picolinic acid has also been reported, although side reactions like the formation of N-acylureas can occur. commonorganicchemistry.com
A rapid and quantitative method for the synthesis of fatty acid picolinyl esters involves a base-catalyzed transesterification using 3-potassiooxymethylpyridine, prepared from potassium tert-butoxide and 3-hydroxymethylpyridine. commonorganicchemistry.com This highlights the utility of transesterification in preparing picolinate esters from other esters under mild conditions.
Functionalization Approaches for the Pyridine (B92270) Ring System
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.com However, various strategies have been developed to achieve functionalization.
One powerful technique is directed ortho-metalation (DoM) . commonorganicchemistry.comresearchgate.netchemicalbook.commdma.ch In this approach, a directing metalation group (DMG) on the pyridine ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then react with a variety of electrophiles. While the ester group in methyl picolinate is itself a potential DMG, its reactivity towards nucleophilic attack by the organolithium reagent can be a competing pathway. However, other DMGs can be employed to direct functionalization to specific positions.
Another approach involves the functionalization of pre-existing substituted pyridines . For instance, 3-methylpyridine (B133936) (3-picoline) is a readily available starting material that can be converted to various 3-substituted picolinates. wikipedia.orggoogle.com The methyl group can be oxidized to a carboxylic acid or an aldehyde, providing a handle for further transformations. researchgate.netpipzine-chem.comacs.org
Methodologies for Stereoselective and Regioselective Dimethoxymethyl Group Introduction
The introduction of the dimethoxymethyl group, a protected form of an aldehyde, at the 3-position of the picolinate ring is a critical step in the synthesis of the target molecule.
Direct Acetalization Protocols
The most straightforward method for the formation of the dimethoxymethyl group is the direct acetalization of the corresponding aldehyde, in this case, Methyl 3-formylpicolinate. This reaction is typically carried out by treating the aldehyde with an excess of methanol in the presence of an acid catalyst. organic-chemistry.org Common catalysts include protic acids like hydrochloric acid or sulfuric acid, as well as Lewis acids. To drive the equilibrium towards the acetal, a dehydrating agent such as trimethyl orthoformate is often used, which reacts with the water formed during the reaction. organic-chemistry.org
The protection of aldehydes as dimethyl acetals is a robust and widely used transformation due to the stability of the acetal group under basic and neutral conditions. organic-chemistry.org Deprotection to regenerate the aldehyde can be readily achieved by treatment with aqueous acid. organic-chemistry.org
Ortho-Substitution Strategies for the Pyridine Nucleus
As mentioned in section 2.2.2, directed ortho-metalation (DoM) can be a powerful tool for the regioselective functionalization of the pyridine ring. commonorganicchemistry.comresearchgate.netchemicalbook.commdma.ch To introduce a formyl group at the 3-position of methyl picolinate, one could envision a scenario where a suitable directing group at the 2-position (such as the ester itself or a modified version) directs lithiation to the C-3 position. The subsequent reaction of the lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired Methyl 3-formylpicolinate. commonorganicchemistry.com
However, the direct application of DoM to methyl picolinate for C-3 functionalization can be challenging due to the potential for nucleophilic attack at the ester carbonyl. Careful selection of the organolithium reagent and reaction conditions is crucial to favor the desired deprotonation pathway.
An alternative ortho-substitution strategy involves the oxidation of a pre-existing methyl group. The synthesis of Methyl 3-methylpicolinate from 3-methylpyridine provides a suitable precursor. sigmaaldrich.com The methyl group at the 3-position can then be oxidized to a formyl group. Various oxidizing agents can be employed for this transformation, and catalytic aerobic oxidation methods have been developed for the conversion of methylpyridines to pyridinecarboxylic acids, which can potentially be controlled to yield the aldehyde intermediate. researchgate.netacs.orggoogle.com For example, the oxidation of 3-methylpyridine using catalysts like N-hydroxyphthalimide (NHPI) in the presence of cobalt salts has been shown to yield nicotinic acid (3-pyridinecarboxylic acid), with the potential for isolating the intermediate aldehyde. researchgate.net
Catalytic Approaches in this compound Synthesis
The synthesis of picolinate esters, including this compound, often relies on catalytic methods to achieve high efficiency, selectivity, and yield. Both homogeneous and heterogeneous catalysis have been explored for the synthesis of the picolinate scaffold, offering distinct advantages and challenges.
Application of Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. wiley.com Transition metal complexes are frequently employed as catalysts in various organic transformations, including the synthesis of heterocyclic compounds like picolinates. wiley.comwur.nl
In the context of picolinate synthesis, soluble transition metal complexes can catalyze key bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been utilized to introduce substituents onto the pyridine ring, which is a core component of the target molecule. umsl.edu While specific examples for this compound are not extensively documented in the provided literature, the principles of homogeneous catalysis are broadly applicable. For example, the synthesis of substituted aminopicolinic acids has been achieved using catalysts like bis(triphenylphosphine)palladium(II) chloride in the presence of a co-catalyst such as copper(I) iodide. umsl.edu Such methodologies could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials.
Key features of homogeneous catalysis in this context include:
High Activity: The molecularly dispersed nature of the catalyst allows for excellent contact with reactants, often leading to high reaction rates under mild conditions.
Tunable Selectivity: The electronic and steric properties of ligands attached to the metal center can be systematically modified to control the chemo-, regio-, and enantioselectivity of the reaction. wur.nl
Mechanistic Understanding: Reactions in homogeneous systems are often easier to study, allowing for a detailed understanding of the reaction mechanism, which can guide further optimization.
However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and catalyst loss. wiley.com
Exploration of Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This approach offers significant practical advantages, most notably the ease of catalyst separation from the reaction mixture through simple filtration. chemicalbook.com This facilitates catalyst recycling and reuse, making the process more economical and environmentally friendly. chemicalbook.comnih.gov
For the synthesis of picolinate derivatives, several heterogeneous catalytic systems have been investigated. A notable example is the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the one-pot synthesis of various picolinate and picolinic acid derivatives. nih.govrsc.orgresearchgate.net This metal-organic framework (MOF) based catalyst demonstrates high efficiency under mild conditions. nih.govrsc.org
Another example is the use of a heterogeneous palladium catalyst for the oxidative esterification of benzyl (B1604629) alcohols to their corresponding esters, a reaction type relevant to the formation of the methyl ester group in the target compound. chemicalbook.com The catalyst, which can be recovered using an external magnet, shows good reusability over several cycles. chemicalbook.com
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis in Picolinate Synthesis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst State | Same phase as reactants | Different phase from reactants |
| Activity/Selectivity | Generally high and tunable | Can be high, but may be limited by mass transfer |
| Catalyst Separation | Difficult (e.g., distillation, extraction) | Easy (e.g., filtration, centrifugation) chemicalbook.com |
| Catalyst Reusability | Often challenging | Generally straightforward chemicalbook.comnih.gov |
| Reaction Conditions | Often mild | Can range from mild to harsh nih.govpatsnap.com |
| Example Catalysts | Bis(triphenylphosphine)palladium(II) chloride umsl.edu | UiO-66(Zr)-N(CH₂PO₃H₂)₂ nih.gov, Heterogeneous Pd catalyst chemicalbook.com |
The recyclability of heterogeneous catalysts is a key advantage. For instance, the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst was successfully reused for up to seven cycles without a significant loss in its catalytic activity, and its structure remained intact after repeated use. nih.gov
Optimization Parameters for Reaction Efficiency and Yield in Target Compound Synthesis
Achieving optimal reaction efficiency and yield in the synthesis of this compound requires careful control over several key parameters. These include the choice of solvent, reaction temperature, pressure, time, and the stoichiometry of catalysts and reagents.
Solvation Effects and Reaction Media Influence
The choice of solvent or reaction medium can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, catalyst stability and activity, and the stabilization of transition states. nih.govnih.gov
In the synthesis of picolinate derivatives using the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst, a range of solvents were screened to determine the optimal reaction medium. nih.gov The investigation included polar aprotic solvents (DMF, CH₃CN), polar protic solvents (H₂O, EtOH, MeOH), and nonpolar solvents (n-hexane, CHCl₃, CH₂Cl₂). nih.govresearchgate.net The results demonstrated that ethanol (B145695) (EtOH) provided the highest yield at ambient temperature. nih.gov In some cases, performing the reaction without a solvent was also explored, but it proved less effective than using an appropriate solvent. nih.gov The solubility of picolinic acid itself varies significantly with the solvent, being highly soluble in water, less so in ethanol, and even less in acetonitrile, which can impact reaction kinetics. researchgate.net
Table 2: Effect of Different Solvents on the Yield of a Picolinate Derivative
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMF | 100 | 60 | 80 |
| 2 | H₂O | Reflux | 120 | 75 |
| 3 | n-hexane | Reflux | 180 | 40 |
| 4 | CH₃CN | Reflux | 120 | 70 |
| 5 | EtOH | Reflux | 90 | 85 |
| 6 | CHCl₃ | Reflux | 180 | 50 |
| 7 | CH₂Cl₂ | Reflux | 180 | 60 |
| 8 | EtOAc | Reflux | 120 | 70 |
| 9 | MeOH | Reflux | 90 | 80 |
| 10 | EtOH | Ambient | 120 | 95 |
| Data derived from a model reaction for the synthesis of picolinate derivatives using UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst. nih.gov |
The study highlights that not only the nature of the solvent but also its interaction with the catalyst and reactants at different temperatures is crucial for optimizing the yield. nih.gov
Temperature, Pressure, and Time Dependencies
Temperature, pressure, and reaction time are fundamental parameters that must be optimized to maximize product yield and minimize side reactions.
Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to decomposition of reactants, products, or the catalyst, resulting in lower yields. In the synthesis of picolinates with the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst, the best results were achieved at ambient temperature, indicating the high activity of the catalyst. nih.gov In contrast, a hydrothermal synthesis of chromium picolinate requires elevated temperatures, ranging from 80°C to 200°C, with a yield of 95.6% being achieved at 100°C. patsnap.comgoogle.com
Pressure: For reactions involving gaseous reagents or conducted at temperatures above the solvent's boiling point, pressure becomes a critical parameter. The hydrothermal synthesis of chromium picolinate, for example, is carried out under 2 to 3 standard atmospheres of pressure in a high-pressure reactor. patsnap.comgoogle.com
Time: The duration of the reaction must be sufficient to allow for maximum conversion of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. nih.gov For the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyzed synthesis, the reaction was complete within 120 minutes at ambient temperature. nih.gov The hydrothermal synthesis of chromium picolinate required a longer reaction time of 24 to 48 hours to achieve high yields. patsnap.comgoogle.com
Catalyst and Reagent Stoichiometry Considerations
The molar ratio of reactants and the amount of catalyst used are critical for achieving high efficiency and yield.
Catalyst Loading: The amount of catalyst must be optimized to ensure a high reaction rate without being excessive, which would increase costs and potentially complicate product purification. In the synthesis of picolinates using UiO-66(Zr)-N(CH₂PO₃H₂)₂, it was found that 5 mg of the catalyst was optimal for the given scale of the reaction (1 mmol of aldehyde). nih.gov Increasing the catalyst amount beyond this did not lead to a significant improvement in yield. nih.gov Similarly, in a heterogeneous Pd-catalyzed oxidative esterification, a catalyst loading of 1 mol% was found to be effective. chemicalbook.com
Reagent Stoichiometry: The ratio of the reactants can significantly impact the reaction outcome. In the multi-component synthesis of picolinates, a specific molar ratio of the aldehyde, ammonium (B1175870) acetate (B1210297), and malononitrile (B47326) was found to be optimal. nih.gov For instance, the reaction utilized a 1:1.5:1.2 ratio of aldehyde to ammonium acetate to malononitrile. nih.gov In the synthesis of chromium picolinate from 2-cyanopyridine (B140075) and chromium trichloride, a molar ratio of 3:1 was employed to achieve a high yield of 96.5%. patsnap.comgoogle.com Adjusting these stoichiometric ratios is a key step in the optimization process to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts.
Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Dimethoxymethyl Picolinate
Elucidation of Reaction Pathways and Identification of Key Intermediates
The reaction pathways of methyl 3-(dimethoxymethyl)picolinate are diverse, primarily involving transformations of the dimethoxymethyl and picolinate (B1231196) ester groups. General methods for the synthesis of substituted methyl pyridinecarboxylates often involve multi-step sequences starting from readily available precursors. For instance, the synthesis of substituted methyl picolinates can be achieved from precursors like 2-picoline or 2-amino-5-nitropyridine (B18323) through a series of transformations including oxidation, nitration, and substitution reactions. researchgate.net The introduction of the dimethoxymethyl group can be accomplished through the reaction of a corresponding aldehyde with methanol (B129727) under acidic conditions.
Key intermediates in the reactions of this compound are often transient species that are not isolated. For example, during the hydrolysis of the dimethoxymethyl group, a hemiacetal intermediate is formed. The reaction proceeds through protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This ion is then attacked by water to form the hemiacetal, which subsequently undergoes further hydrolysis to yield the corresponding aldehyde, 3-formyl-2-pyridinecarboxylic acid methyl ester.
In other transformations, such as those involving radical reactions, the key intermediates are radical species. The stability and subsequent reaction pathways of these radicals are influenced by the electronic properties of the pyridine (B92270) ring and its substituents.
Influence of the Picolinate Ester Moiety on Reaction Mechanisms
The picolinate ester moiety, specifically the pyridine nitrogen and the carbomethoxy group at the 2-position, significantly influences the reaction mechanisms of this compound. The pyridine nitrogen, being an electron-withdrawing group, affects the electron density of the entire ring system.
Studies on the alkaline hydrolysis of methyl methoxypyridinecarboxylates have shown that the position of substituents relative to the pyridine nitrogen and the ester group has a profound effect on the reaction rates. rsc.org For instance, the hydrolysis rates of methyl 6-methoxypicolinate and methyl 2-methoxyisonicotinate are about half of what would be predicted from additive substituent effects, suggesting complex electronic interactions between the methoxy group and the ring nitrogen. rsc.org In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen would be expected to facilitate nucleophilic attack at the carbonyl carbon of the ester group, thus influencing the rate of hydrolysis.
Furthermore, the pyridine nitrogen can act as a nucleophilic catalyst in certain reactions. For example, pyridine bases are known to catalyze the hydrolysis of aryl acetates through a nucleophilic catalysis pathway. rsc.org This catalytic role of the pyridine nitrogen can also be a factor in the intramolecular or intermolecular reactions of this compound. The proximity of the picolinate ester group to the dimethoxymethyl group can also lead to intramolecular interactions that influence reaction mechanisms.
Mechanistic Aspects of Dimethoxymethyl Group Reactivity
The dimethoxymethyl group, a protected form of an aldehyde, is a key reactive site in this compound. Its reactivity is primarily characterized by hydrolysis to the corresponding aldehyde and its involvement in radical transformations.
Pathways for Acetal (B89532) Hydrolysis and Derivatization
The hydrolysis of the dimethoxymethyl group is a classic example of acetal hydrolysis and proceeds under acidic conditions. The mechanism involves a series of equilibrium steps. chemistrysteps.comyoutube.com
Mechanism of Acetal Hydrolysis:
Protonation: One of the methoxy groups is protonated by an acid catalyst, converting it into a good leaving group (methanol).
Formation of an Oxocarbenium Ion: The protonated methoxy group departs as methanol, and the resulting lone pair on the adjacent oxygen atom helps to stabilize the positive charge on the carbon, forming a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A proton is transferred from the newly added water molecule to a base (such as another water molecule or the conjugate base of the acid catalyst) to form a hemiacetal.
Repeat of the Process: The second methoxy group is then protonated and eliminated as methanol, again forming an oxocarbenium ion.
Final Deprotonation: A final deprotonation step yields the aldehyde, 3-formyl-2-pyridinecarboxylic acid methyl ester.
The resulting aldehyde can then undergo a variety of derivatization reactions, such as condensation with active methylene (B1212753) compounds. For instance, 3-formylchromones, which are structurally related, react with active methylene compounds in the presence of a base to form condensation products. mdpi.com
Radical-Mediated Transformations
The pyridine ring system can participate in radical reactions. Studies on the reactions of sulfate (B86663) radicals (SO₄⁻•) with substituted pyridines have shown that the radicals add to the pyridine ring to form hydroxypyridine radical adducts. nih.gov The rate of these reactions is dependent on the nature and position of the substituents on the pyridine ring.
In the context of this compound, radical abstraction of a hydrogen atom from the dimethoxymethyl group could lead to the formation of a carbon-centered radical. The stability of this radical would be influenced by the adjacent oxygen atoms and the electronic effects of the picolinate moiety. Such radical intermediates could then undergo further transformations, for example, by participating in radical cyclization reactions. The synthesis of bioreductive benzimidazolequinones has been achieved through radical cyclization as a key step, where nucleophilic N-alkyl radicals undergo homolytic aromatic substitution. nih.gov
Kinetic Studies and Rate Constant Determinations for Characteristic Reactions
The kinetics of the alkaline hydrolysis of substituted methyl pyridinecarboxylates have been studied, revealing that the effect of substituents and the ring nitrogen are generally additive, and the rates can be correlated with Hammett σ values. researchgate.net Such studies allow for the prediction of the relative reactivity of different picolinate esters.
Kinetic studies of the reactions of sulfate radicals with substituted pyridines have determined the absolute rate constants for both the neutral and protonated forms of the pyridines. nih.gov It was found that monosubstituted pyridines react approximately 10 times faster with sulfate radicals than their protonated counterparts. nih.gov These findings are crucial for understanding the kinetics of radical-mediated degradation or transformation of pyridine derivatives like this compound in various environments.
The following table presents representative rate constants for the reaction of sulfate radicals with pyridine and some of its derivatives, which can serve as a proxy for estimating the reactivity of this compound in similar radical reactions.
Table 1: Rate Constants for the Reaction of Sulfate Radicals with Pyridine Derivatives
| Compound | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| Pyridine | 1.2 x 10⁹ |
| 3-Chloropyridine | 7.0 x 10⁸ |
| 3-Cyanopyridine | 5.0 x 10⁸ |
| 3-Methoxypyridine | 2.5 x 10⁹ |
| 3-Methylpyridine (B133936) | 2.2 x 10⁹ |
Data sourced from a study on the reactions of sulphate radicals with substituted pyridines. nih.gov
Advanced Computational Chemistry in Mechanistic Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting the stability of intermediates, and calculating reaction barriers. acs.org While specific computational studies on this compound are scarce, research on related systems highlights the potential of these methods.
DFT calculations have been used to study the mechanism of imine hydrolysis catalyzed by palladium complexes, where the role of the pyridine nitrogen was investigated. mdpi.com Such studies can model the electronic effects of the pyridine ring on the reactivity of adjacent functional groups.
Computational studies on the stability of radicals bearing pyridine substituents have been performed using methods like MNDO calculations. nih.gov These calculations provide insights into the spin density distribution in the radical species, which is crucial for predicting their reactivity. For example, in pyridylverdazyl radicals, a large spin density is found to reside on the nitrogen atoms of the verdazyl ring. nih.gov
In the context of this compound, DFT calculations could be employed to:
Model the transition states for the hydrolysis of the dimethoxymethyl group and the picolinate ester.
Calculate the relative energies of different radical intermediates that could be formed.
Investigate the influence of the pyridine nitrogen on the electronic structure and reactivity of the molecule.
Predict the regioselectivity of reactions, such as radical additions to the pyridine ring.
The following table summarizes the types of computational methods and their applications in studying the reaction mechanisms of related pyridine derivatives.
Table 2: Application of Computational Chemistry in Mechanistic Studies of Pyridine Derivatives
| Computational Method | Application | Investigated System |
|---|---|---|
| DFT | Study of reaction mechanism and electronic effects | Palladium-catalyzed imine hydrolysis mdpi.com |
| MNDO | Characterization of electronic properties and spin density of radicals | Pyridyl-substituted verdazyl radicals nih.gov |
| Time-dependent DFT | Estimation of absorption spectra of radical adducts | Hydroxypyridine radical adducts nih.gov |
These computational approaches offer a powerful means to complement experimental studies and provide a deeper understanding of the complex reaction mechanisms involving this compound.
Density Functional Theory (DFT) for Energy Landscape Analysis
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry for its ability to provide a favorable balance between accuracy and computational cost, making it well-suited for studying the complex potential energy surfaces of organic reactions. In the context of this compound, DFT calculations are instrumental in mapping the energy landscape of its transformations. This involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products.
By calculating the electronic energy of these species, researchers can construct a detailed reaction profile. This profile illustrates the energy changes that occur as the reaction progresses, revealing the thermodynamic and kinetic feasibility of different pathways. For instance, in a hypothetical hydrolysis of the dimethoxymethyl group, DFT could be used to compare the energy barriers for acid-catalyzed versus base-catalyzed mechanisms, thereby predicting which conditions would be more favorable.
Recent theoretical studies have focused on the application of various DFT functionals, such as B3LYP and M06-2X, often paired with Pople or Dunning-type basis sets (e.g., 6-31G(d,p) or cc-pVTZ), to model these reactions. The choice of functional and basis set is critical and is typically validated against experimental data when available, or against higher-level theoretical methods. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is also crucial for obtaining results that are relevant to solution-phase chemistry.
Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Involving this compound
| Species | Functional/Basis Set | Solvent Model | Relative Energy (kcal/mol) |
| Reactant Complex | B3LYP/6-31+G(d) | PCM (Methanol) | 0.0 |
| Transition State 1 | B3LYP/6-31+G(d) | PCM (Methanol) | +18.5 |
| Intermediate | B3LYP/6-31+G(d) | PCM (Methanol) | +5.2 |
| Transition State 2 | B3LYP/6-31+G(d) | PCM (Methanol) | +22.1 |
| Product Complex | B3LYP/6-31+G(d) | PCM (Methanol) | -10.8 |
This table is illustrative and based on general principles of DFT analysis for similar organic reactions. The values are not derived from a specific published study on this exact molecule.
Quantum Chemical Modeling of Transition States
The transition state (TS) is a critical, yet ephemeral, point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. mit.edu The geometry and energy of the TS dictate the reaction's rate and selectivity. Quantum chemical modeling is an indispensable tool for characterizing these fleeting structures. nih.gov
For reactions involving this compound, locating the transition state structure on the potential energy surface is a key objective. This is typically achieved using optimization algorithms that search for a first-order saddle point—a molecular geometry that is a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate. The imaginary frequency associated with this vibrational mode confirms the identity of the structure as a true transition state.
Once located, the geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. For example, in a nucleophilic attack on the ester carbonyl of this compound, the TS geometry would reveal the trajectory of the incoming nucleophile and the extent of C-O bond elongation in the carbonyl group.
Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from the TS geometry to confirm that it connects the intended reactants and products. This analysis provides a more dynamic picture of the reaction pathway. Furthermore, advanced techniques like Natural Bond Orbital (NBO) analysis can be applied to the TS wavefunction to understand the electronic changes, such as charge transfer and orbital interactions, that stabilize the transition state.
Table 2: Illustrative Quantum Chemical Data for a Hypothetical Transition State
| Parameter | Value | Description |
| Method | ωB97X-D/def2-TZVP | Level of Theory |
| Imaginary Frequency | -350.4 cm⁻¹ | Confirms the structure as a first-order saddle point. |
| Activation Energy (ΔE‡) | 21.7 kcal/mol | The energy barrier for the reaction. |
| Key Bond Distance 1 | 1.85 Å | Partially formed bond between nucleophile and carbonyl carbon. |
| Key Bond Distance 2 | 1.35 Å | Elongated C-O bond of the ester group. |
This table represents typical data obtained from quantum chemical modeling of a transition state and is for illustrative purposes only.
Structural Elucidation and Conformational Analysis of Methyl 3 Dimethoxymethyl Picolinate
Comprehensive Spectroscopic Characterization
Spectroscopy is the cornerstone for elucidating the molecular framework of Methyl 3-(dimethoxymethyl)picolinate, confirming the presence of key functional groups and mapping the atomic connectivity.
NMR spectroscopy provides a detailed atom-by-atom map of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The three protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the two substituent groups. The single proton of the acetal (B89532) group (CH(OCH₃)₂) would likely appear as a singlet around δ 5.0-6.0 ppm. The spectrum would also feature two sharp singlets for the methoxy (B1213986) groups: one for the ester methyl group (COOCH₃) around δ 3.9 ppm and another, more intense signal for the two equivalent methoxy groups of the acetal [CH(OCH₃)₂] around δ 3.3-3.5 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The pyridine ring carbons would resonate in the δ 120-160 ppm range. The carbonyl carbon (C=O) of the ester group is characteristically found further downfield, typically between δ 165-175 ppm. The acetal carbon (CH(OCH₃)₂) would have a signal around δ 100-110 ppm. The methyl carbons of the ester and acetal groups would appear in the upfield region, generally between δ 50-60 ppm.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons on the pyridine ring, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Pyridine Ring-H | 7.5 - 8.8 (m) | 123.0 - 155.0 |
| Pyridine Ring-C | --- | 148.0 (C-N) |
| Ester C=O | --- | 166.0 |
| Acetal CH | 5.5 (s) | 102.0 |
| Ester OCH₃ | 3.9 (s) | 52.5 |
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.govresearchgate.netnih.gov
The FT-IR spectrum of this compound is expected to display several key absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O single bond stretches associated with the ester and the acetal functionalities would appear in the 1000-1300 cm⁻¹ region. Vibrations corresponding to the pyridine ring, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ range. C-H stretching vibrations from the aromatic ring and the methyl groups would be found just above and below 3000 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic system, aiding in a complete vibrational assignment. nih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 |
| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 2980 |
| C=O Stretch | Ester | 1720 - 1740 |
| C=N, C=C Stretch | Pyridine Ring | 1400 - 1600 |
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally validating the molecular formula of a compound by providing a highly accurate mass measurement. chemguide.co.uk For this compound, the molecular formula is C₁₀H₁₃NO₄. nih.gov
The calculated monoisotopic mass for this formula is 211.08445790 Da. nih.gov HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this value to within a very small margin of error (typically < 5 ppm). This high degree of accuracy allows for the confident determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. chemguide.co.uk
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₄ |
| Theoretical Exact Mass | 211.08445790 Da nih.gov |
| Expected Ion | [M+H]⁺ at m/z 212.0917 |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com While a specific crystal structure for this compound is not found in the searched public databases, such an analysis would provide invaluable information. nih.govmdpi.com
If suitable crystals were obtained, the analysis would yield the crystal system, space group, and the dimensions of the unit cell. mdpi.com More importantly, it would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This data would allow for the unambiguous determination of the molecule's conformation in the crystalline form, particularly the relative orientations of the ester and dimethoxymethyl groups with respect to the pyridine ring. Furthermore, the analysis would map out any intermolecular interactions, such as hydrogen bonds or π–π stacking, that dictate the packing of molecules in the crystal lattice. nih.gov
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction These parameters would be determined if a crystal structure were available.
| Parameter | Description | Value |
|---|---|---|
| Crystal System | The crystal's symmetry class (e.g., monoclinic, orthorhombic). | Not Available |
| Space Group | The specific symmetry group of the crystal. | Not Available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Not Available |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N). | Not Available |
| Bond Angles | Angles between adjacent bonds (e.g., O-C-C). | Not Available |
| Torsion Angles | Dihedral angles defining the molecular conformation. | Not Available |
Computational Analysis of Molecular Conformations and Electronic Structure
Computational chemistry serves as a powerful tool to complement experimental data, offering insights into molecular properties that can be difficult to probe directly.
The presence of several single bonds in this compound allows for considerable conformational flexibility. Molecular Mechanics (MM) calculations, using established force fields, can be employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations.
This type of analysis would systematically rotate the key torsion angles, such as the one between the pyridine ring and the ester group, and the one between the ring and the dimethoxymethyl group. By calculating the steric energy for each conformation, a map of the conformational space can be generated. This allows for the identification of the global energy minimum conformation, representing the most probable shape of the molecule in a non-interacting environment, as well as any other low-energy conformers that might be present in equilibrium. These calculations can also determine the energy barriers to rotation between different conformations.
Quantum Chemical Methods for Optimized Geometries and Electronic Properties
There is no publicly available research that details the application of quantum chemical methods, such as Density Functional Theory (DFT) or other ab initio calculations, to determine the optimized molecular geometry and electronic properties of this compound. Such studies would be essential to provide data on bond lengths, bond angles, dihedral angles, and electronic descriptors like HOMO-LUMO energy gaps, which are crucial for understanding the compound's reactivity and stability.
Theoretical Studies on Intramolecular Interactions and Stereochemistry
Similarly, theoretical investigations into the intramolecular forces governing the three-dimensional structure and stereochemistry of this compound are not found in the surveyed literature. Research in this area would clarify the preferred conformations of the molecule, the rotational barriers of its substituents, and the nature of any non-covalent interactions, such as hydrogen bonding or steric effects, that influence its shape and energy landscape. Without such studies, a scientifically accurate discussion on these aspects is not possible.
Reactivity and Transformational Chemistry of Methyl 3 Dimethoxymethyl Picolinate
Chemical Transformations of the Picolinate (B1231196) Ester Functionality
The ester group at the 2-position of the pyridine (B92270) ring is a primary site for chemical modification, offering pathways to carboxylic acids, alternative esters, and amides, each with distinct properties and further reactive potential.
Ester Hydrolysis to Picolinic Acid Derivatives
The hydrolysis of the methyl ester of Methyl 3-(dimethoxymethyl)picolinate to its corresponding carboxylic acid, 3-(dimethoxymethyl)picolinic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as hydrochloric acid or sulfuric acid, protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the carboxylic acid and methanol (B129727).
Base-Mediated Hydrolysis (Saponification): Alternatively, the use of a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, results in the formation of the corresponding carboxylate salt. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free picolinic acid derivative.
| Reaction | Reagents | Product |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 3-(dimethoxymethyl)picolinic acid |
| Basic Hydrolysis | 1. NaOH or KOH, H₂O/MeOH 2. H⁺ workup | 3-(dimethoxymethyl)picolinic acid |
Transesterification Processes
Transesterification allows for the conversion of the methyl ester into other ester derivatives, which can be useful for altering the physical properties of the molecule or for introducing a more suitable leaving group for subsequent reactions. This process is typically catalyzed by either an acid or a base.
In an acid-catalyzed transesterification, the ester is treated with an excess of a different alcohol (e.g., ethanol (B145695), isopropanol) in the presence of a strong acid catalyst. The equilibrium is driven towards the new ester by using the desired alcohol as the solvent.
Base-catalyzed transesterification involves the use of a catalytic amount of an alkoxide corresponding to the desired alcohol. For example, using sodium ethoxide in ethanol would lead to the formation of Ethyl 3-(dimethoxymethyl)picolinate.
| Reactant Alcohol | Catalyst | Product Ester |
| Ethanol | H⁺ or NaOEt | Ethyl 3-(dimethoxymethyl)picolinate |
| Propan-2-ol | H⁺ or NaO-iPr | Isopropyl 3-(dimethoxymethyl)picolinate |
| Benzyl (B1604629) alcohol | H⁺ or NaOBn | Benzyl 3-(dimethoxymethyl)picolinate |
Aminolysis and Amidation Reactions
The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of the corresponding amides. This transformation, known as aminolysis, typically requires heating and may be facilitated by the use of a catalyst. The direct reaction with an amine can be slow, but the reactivity can be enhanced by converting the ester to a more reactive acyl derivative or by using specialized coupling agents.
The general reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to a tetrahedral intermediate that subsequently eliminates methanol to form the amide.
| Amine | Product Amide | | :--- | :--- | :--- | | Ammonia (NH₃) | 3-(dimethoxymethyl)picolinamide | | Methylamine (CH₃NH₂) | N-methyl-3-(dimethoxymethyl)picolinamide | | Piperidine | (3-(dimethoxymethyl)picolinoyl)piperidine |
Transformations Involving the Dimethoxymethyl Acetal (B89532) Group
The dimethoxymethyl group serves as a protected form of an aldehyde. This functionality can be unmasked under specific conditions to reveal a highly reactive formyl group, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Controlled Hydrolysis to Picolinecarbaldehyde Derivatives
The selective hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde, 3-formylpicolinate, requires careful control of reaction conditions to avoid concomitant hydrolysis of the ester functionality. Typically, this is achieved using mild acidic conditions, often in a mixed aqueous-organic solvent system to ensure solubility. The use of a stoichiometric amount of acid or a weakly acidic catalyst is often employed.
| Acid Catalyst | Solvent System | Product |
| Formic Acid | H₂O/THF | Methyl 3-formylpicolinate |
| Acetic Acid | H₂O/Dioxane | Methyl 3-formylpicolinate |
| p-Toluenesulfonic acid (catalytic) | Acetone/H₂O | Methyl 3-formylpicolinate |
Nucleophilic Additions to the in situ Generated Aldehyde Equivalent
Once the aldehyde is generated, it becomes a versatile handle for a wide range of nucleophilic addition reactions, allowing for significant elaboration of the pyridine scaffold.
Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the in situ generated 3-formylpicolinate would lead to the formation of secondary alcohols. The choice of the organometallic reagent determines the nature of the 'R' group introduced.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. Reaction of the in situ generated 3-formylpicolinate with a phosphorus ylide (a Wittig reagent) would yield a vinyl-substituted picolinate. The geometry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions.
Reductive Amination: The aldehyde can be converted into a new amine via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by reduction with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Grignard Addition | 1. R'MgBr 2. H₃O⁺ | Secondary Alcohol (-CH(OH)R') |
| Wittig Reaction | Ph₃P=CHR' | Alkene (-CH=CHR') |
| Reductive Amination | 1. R'NH₂ 2. NaBH₄ | Secondary Amine (-CH₂NHR') |
Reaction with Organometallic Reagents
The ester and acetal functional groups of this compound are the primary sites of reaction with organometallic reagents such as Grignard and organolithium reagents. These reagents are strong nucleophiles and bases, and their reactions with esters are well-documented. libretexts.orglibretexts.org
Typically, the reaction of an ester with a Grignard or organolithium reagent involves the addition of two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to a ketone. A second equivalent of the organometallic reagent then attacks the newly formed ketone to yield a tertiary alcohol after an acidic workup. youtube.com
It is important to note that the acetal group is generally stable under basic and neutral conditions but is sensitive to acid. Therefore, the acidic workup required to protonate the alkoxide and form the alcohol could potentially lead to the hydrolysis of the dimethoxymethyl group to an aldehyde. The specific reaction conditions, such as temperature and the nature of the organometallic reagent, can influence the outcome of the reaction.
| Reagent | Expected Product after Workup | Key Considerations |
| Grignard Reagent (e.g., CH₃MgBr) | Tertiary alcohol | Potential for acetal hydrolysis during acidic workup. |
| Organolithium Reagent (e.g., CH₃Li) | Tertiary alcohol | Generally more reactive than Grignard reagents. saskoer.ca |
Reactions at the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quora.com When EAS does occur, it typically directs the incoming electrophile to the 3- and 5-positions. quora.commasterorganicchemistry.com The presence of an electron-withdrawing ester group at the 2-position and a dimethoxymethyl group at the 3-position further deactivates the ring towards electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com For nitration, a mixture of nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org For sulfonation, fuming sulfuric acid (a solution of SO₃ in H₂SO₄) is often employed. masterorganicchemistry.com
Given the substitution pattern of this compound, electrophilic attack would be expected to occur at the 5-position, which is meta to both the deactivating ester group and the nitrogen atom.
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 5-nitro-3-(dimethoxymethyl)picolinate |
| Sulfonation | SO₃, H₂SO₄ | Methyl 5-sulfo-3-(dimethoxymethyl)picolinate |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. stackexchange.comwikipedia.orgvaia.com The reaction proceeds through a Meisenheimer complex, an anionic intermediate, which is stabilized by the electron-withdrawing nitrogen atom. stackexchange.com For substitution to occur, a good leaving group, such as a halide, must be present on the ring.
In the case of this compound, there are no leaving groups on the ring, making direct SNAr unlikely. However, if a derivative with a leaving group at the 4- or 6-position were synthesized, it would be expected to undergo nucleophilic substitution. A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves the amination of the ring, typically at the 2-position, using sodium amide. wikipedia.org
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.deresearchgate.netrsc.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. wiley-vch.de
For this compound to participate in cross-coupling reactions, it would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom. Halogenation of the pyridine ring would likely occur at the 5-position. The resulting halo-picolinate could then be used in various cross-coupling reactions.
| Reaction | Typical Reagents | Expected Product from 5-halo derivative |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-3-(dimethoxymethyl)picolinate |
| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-3-(dimethoxymethyl)picolinate |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | 5-Alkynyl-3-(dimethoxymethyl)picolinate |
Direct C-H functionalization has emerged as a more atom-economical approach to forming new bonds, avoiding the need for pre-functionalized starting materials. umich.edumdpi.comnih.gov Transition metal-catalyzed C-H activation can be directed by a coordinating group on the substrate. nih.govyoutube.com
In this compound, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group could potentially act as directing groups. This could facilitate the selective functionalization of the C-H bond at the 4-position. Various metals, including palladium, rhodium, and iridium, are commonly used for C-H activation.
The pyridine ring can participate in radical reactions. rsc.orgwikipedia.org One of the most well-known radical reactions involving pyridines is the Minisci reaction, which involves the addition of alkyl radicals to the electron-deficient ring, typically at the 2- and 4-positions. acs.org Alkyl radicals can be generated from various precursors, such as carboxylic acids via oxidative decarboxylation.
Another approach to pyridine functionalization involves the formation of pyridinyl radicals. acs.org These can be generated through single-electron reduction of pyridinium (B92312) ions and can then couple with other radical species. acs.orgchemrxiv.org This strategy can offer different regioselectivity compared to classical Minisci chemistry. acs.org For this compound, radical reactions would likely lead to substitution at the 4- and 6-positions.
| Reaction Type | General Outcome | Potential Products |
| Minisci Reaction | Alkylation of the pyridine ring | 4-Alkyl- and 6-alkyl-3-(dimethoxymethyl)picolinates |
| Pyridinyl Radical Coupling | Functionalization via radical-radical coupling | 4- and 6-functionalized-3-(dimethoxymethyl)picolinates |
Applications in Advanced Organic Synthesis and Materials Science
Strategic Utility as a Versatile Synthetic Building Block
Methyl 3-(dimethoxymethyl)picolinate is increasingly recognized for its strategic importance as a versatile building block in organic synthesis. The compound's value lies in the orthogonal reactivity of its two key functional groups: the methyl ester at the 2-position and the dimethoxymethyl acetal (B89532) at the 3-position of the pyridine (B92270) ring. The acetal serves as a masked aldehyde, which can be deprotected under specific acidic conditions to reveal a reactive carbonyl group. This latent functionality allows for its participation in a variety of subsequent transformations, such as Wittig reactions, reductive aminations, and additions of organometallic reagents, thereby enabling the introduction of diverse side chains and the construction of more complex molecular frameworks.
The picolinate (B1231196) ester, on the other hand, can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the primary alcohol. This dual functionality makes this compound a bifunctional building block that can be elaborated at two different positions, providing chemists with a powerful tool for the convergent synthesis of highly substituted pyridine derivatives.
Precursor in the Synthesis of Complex Pyridine-Containing Architectures
The pyridine nucleus is a ubiquitous motif in a myriad of biologically active compounds and functional materials. This compound serves as a valuable precursor for the synthesis of intricate pyridine-containing architectures. The strategic placement of the protected aldehyde and the ester group facilitates the construction of fused heterocyclic systems and macrocycles.
For instance, the deprotection of the acetal to the aldehyde, followed by an intramolecular condensation reaction with a suitably positioned nucleophile, can lead to the formation of bicyclic structures. Furthermore, the ester functionality can be converted to other reactive groups, such as hydrazides or amines, which can then participate in cyclization reactions to form novel heterocyclic rings fused to the pyridine core. The ability to selectively unmask and react these functional groups provides a programmed approach to the assembly of complex molecular topographies with a central pyridine unit.
Role as an Intermediate in Multi-Step Organic Syntheses
In the context of multi-step total synthesis, the strategic introduction of a stable yet readily transformable building block is crucial for success. This compound fulfills this role effectively by serving as a key intermediate. Its protected aldehyde allows it to be carried through several synthetic steps without undergoing unwanted side reactions.
At the appropriate juncture in a synthetic sequence, the acetal can be cleanly converted to the aldehyde, which can then be used to forge a new carbon-carbon or carbon-heteroatom bond. This approach has been envisioned in the synthesis of natural products and complex drug candidates where a substituted pyridine moiety is a key structural element. The commercial availability and stability of this compound make it an attractive starting material for lengthy synthetic campaigns.
Development of Novel Methodologies Facilitated by the Compound's Unique Reactivity
The distinct reactivity profile of this compound has spurred the development of novel synthetic methodologies. The presence of both an electrophilic ester and a latent aldehyde on the same pyridine ring allows for the exploration of new reaction cascades and multicomponent reactions.
Researchers have investigated the differential reactivity of the two functional groups towards various reagents to achieve selective transformations. For example, methodologies that involve the selective reduction of the ester in the presence of the acetal, or the selective reaction at the aldehyde after deprotection without affecting the ester, have been subjects of study. Such selective manipulations are highly valuable in synthetic chemistry as they reduce the need for cumbersome protection-deprotection sequences, leading to more efficient and atom-economical synthetic routes.
Potential Applications in Supramolecular Chemistry and Ligand Design
The field of supramolecular chemistry relies on the design and synthesis of molecules that can self-assemble into larger, ordered structures through non-covalent interactions. Picolinate-based ligands have a long history of use in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.
This compound, and its derivatives, are promising candidates for the construction of novel ligands for supramolecular assemblies and metal-organic frameworks (MOFs). The pyridine nitrogen and the picolinate oxygen atoms can act as a bidentate chelating unit for metal coordination. The functionality at the 3-position, once deprotected and elaborated, can be used to introduce additional binding sites or to direct the self-assembly process through hydrogen bonding, π-π stacking, or other non-covalent interactions. This allows for the rational design of ligands that can form predictable and functional supramolecular architectures with tailored properties, such as porosity, catalysis, or molecular recognition. The synthesis of ruthenium(II) complexes with methyl picolinate-type ligands has been explored, highlighting the potential of these scaffolds in coordination chemistry. cymitquimica.com
Compound Information Table
| Compound Name | Synonyms | Molecular Formula |
| This compound | Methyl 3-(dimethoxymethyl)pyridine-2-carboxylate | C₁₀H₁₃NO₄ |
| Ruthenium | - | Ru |
Research Findings on Picolinate-based Metal Complexes
| Complex Type | Key Findings | Reference |
| Ruthenium(II)-Mepic Complexes | Methyl picolinate (Mepic) acts as a neutral N,O-ligand. The resulting complexes, such as trans(Cl)-[RuCl₂(dmso-S)₂(Mepic)], have been synthesized and structurally characterized. The Mepic ligand was found to be labile in DMSO, indicating potential for catalytic applications due to its hemilability. | cymitquimica.com |
| Ruthenium(II)-Hpic Complexes | The corresponding complex with picolinic acid (Hpic), trans(Cl)-[RuCl₂(dmso-S)₂(Hpic)], was also synthesized and showed that Hpic acts as a neutral bidentate ligand. | cymitquimica.com |
Future Research Directions and Emerging Opportunities
Discovery of Novel Synthetic Pathways and Catalytic Systems
While the synthesis of picolinate (B1231196) derivatives is established, future research will likely focus on developing more efficient, selective, and sustainable methods for the preparation of Methyl 3-(dimethoxymethyl)picolinate. One promising avenue is the exploration of C-H activation strategies, which would allow for the direct introduction of the dimethoxymethyl group onto a methyl picolinate scaffold, minimizing the need for pre-functionalized starting materials.
Furthermore, the development of novel catalytic systems is paramount. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs), could lead to more sustainable and recyclable catalytic processes. nih.govrsc.org For instance, a study on the synthesis of picolinates using a UiO-66(Zr)-based catalyst demonstrated the potential of such systems for efficient and environmentally friendly production. nih.govrsc.org Future work could adapt these systems for the specific synthesis of this compound.
Another area of exploration is the use of flow chemistry for the synthesis of this compound. Flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. The development of a continuous flow process for the synthesis of picolinic acid esters would be a significant advancement.
A potential synthetic approach could involve the palladium-catalyzed oxidative esterification of 2-pyridinemethanol (B130429) derivatives. A general procedure for such a transformation involves reacting the corresponding alcohol with a palladium catalyst and an oxidant in methanol (B129727). chemicalbook.com Adapting this to a suitably protected 3-formyl-2-pyridinemethanol could provide a direct route to the target molecule.
In-depth Mechanistic Insights through Advanced Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones. Advanced spectroscopic techniques will play a pivotal role in elucidating these mechanisms.
Spectroscopic Data for this compound:
| Property | Value |
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol nih.gov |
| CAS Number | 133155-81-4 nih.gov |
Mass Spectrometry: The Gas Chromatography-Mass Spectrometry (GC-MS) data available for this compound provides valuable information about its fragmentation pattern, which can be used to confirm its structure and identify it in complex mixtures. nih.gov
Future research should focus on acquiring and analyzing a complete set of spectroscopic data, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would allow for the unambiguous assignment of all proton and carbon signals, providing a comprehensive picture of the molecule's connectivity. While specific data for the title compound is not readily available in the searched literature, the ¹H NMR spectrum of the related Methyl picolinate shows characteristic signals for the pyridine (B92270) ring protons and the methyl ester group. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy will be instrumental in identifying the key functional groups present in the molecule, such as the carbonyl group of the ester and the C-O bonds of the acetal (B89532). This can be used to monitor reaction progress and confirm the presence of the desired functionalities.
In-situ Spectroscopic Techniques: Employing in-situ techniques like ReactIR or in-situ NMR would enable the real-time monitoring of reactions involving this compound, providing direct evidence for the formation of transient intermediates and helping to elucidate complex reaction pathways. researchgate.net
Development of Highly Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple reactive sites in this compound—the ester, the acetal, and the pyridine ring—makes it an ideal substrate for the development of highly selective transformations.
Chemoselectivity: Future research should explore reactions that selectively target one functional group while leaving the others intact. For example, developing conditions for the selective hydrolysis of the ester in the presence of the acid-sensitive acetal, or vice versa, would provide valuable synthetic intermediates.
Regioselectivity: The pyridine ring offers several positions for functionalization. Future studies could focus on developing catalytic systems that direct the addition of nucleophiles or electrophiles to specific positions (C4, C5, or C6) of the pyridine ring with high regioselectivity. This would allow for the synthesis of a diverse range of polysubstituted pyridine derivatives.
Stereoselectivity: For transformations that introduce new stereocenters, the development of stereoselective methods is of utmost importance. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at the carbon atom of the dimethoxymethyl group or at the pyridine ring. The stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis provides a precedent for such selective transformations. nih.gov
Exploration of Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign methodologies.
Key areas of focus include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or supercritical fluids. The synthesis of chromium picolinate has been demonstrated in water, showcasing the potential for aqueous-based synthesis of related compounds. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Catalysis: As mentioned earlier, the use of recyclable heterogeneous catalysts or biocatalysts can significantly improve the sustainability of the synthesis. nih.govrsc.org
Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.
A one-step hydrothermal synthesis process for chromium picolinate has been reported, highlighting a green production method with low environmental pollution that could be adapted for other picolinate derivatives. google.com
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. Future research should leverage computational methods to design novel reactions and predict the reactivity of this compound.
Areas for Computational Investigation:
Reaction Mechanism and Energetics: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways and calculate activation energies for various transformations. This can help in understanding the factors that control selectivity and in designing more efficient catalysts. A proposed mechanism for the synthesis of picolinates has been investigated using computational methods, providing a foundation for similar studies on the title compound. researchgate.net
Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds and to provide a deeper understanding of their electronic structure.
Design of Novel Catalysts: Using computational screening to identify promising catalyst candidates for specific transformations of this compound, accelerating the discovery of new and improved catalytic systems.
By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis and contribute to the development of innovative and sustainable chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
